
Vanadyl 2,3-naphthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadyl 2,3-naphthalocyanine is a complex organometallic compound with the empirical formula C48H24N8OV. It is a derivative of naphthalocyanine, which is structurally related to phthalocyanine but with extended π-electron delocalization. This compound is known for its unique optical and electronic properties, making it a promising candidate for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanadyl 2,3-naphthalocyanine can be synthesized through a multi-step process involving the reaction of vanadyl salts with naphthalocyanine precursors. The synthesis typically involves the following steps:
Preparation of Naphthalocyanine Ligand: The naphthalocyanine ligand is synthesized by cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a suitable metal salt.
Complexation with Vanadyl Ion: The naphthalocyanine ligand is then reacted with vanadyl sulfate or vanadyl chloride under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Vanadyl 2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The vanadyl ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as pyridine and imidazole can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadyl oxo species, while reduction can yield vanadyl hydride complexes .
Wissenschaftliche Forschungsanwendungen
Vanadyl 2,3-naphthalocyanine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: It is explored for its potential as a photosensitizer in medical imaging and diagnostics.
Industry: This compound is used in the development of organic solar cells and other optoelectronic devices .
Wirkmechanismus
The mechanism of action of vanadyl 2,3-naphthalocyanine involves its ability to absorb visible light and emit red light of varying intensity depending on the temperature. This property is utilized in applications such as solar cells and photodynamic therapy. The compound’s activation energy for this process is relatively low, making it efficient in converting light into electricity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vanadyl phthalocyanine
- Copper (II) 2,3-naphthalocyanine
- Nickel (II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
- Silicon 2,3-naphthalocyanine dichloride
Uniqueness
Vanadyl 2,3-naphthalocyanine is unique due to its extended π-electron delocalization, which enhances its optical and electronic properties. This makes it more effective in applications such as solar cells and photodynamic therapy compared to similar compounds .
Eigenschaften
Molekularformel |
C48H24N8OV |
|---|---|
Molekulargewicht |
779.7 g/mol |
IUPAC-Name |
2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+) |
InChI |
InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2 |
InChI-Schlüssel |
IVUBJNPDPBDVLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


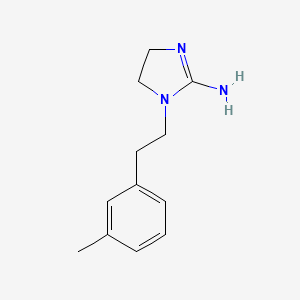
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B12831839.png)
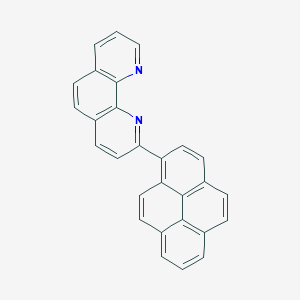
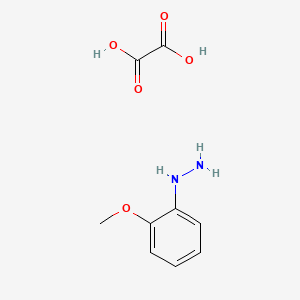
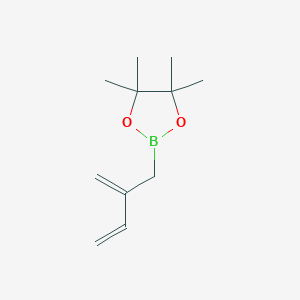
![4-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12831859.png)

![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
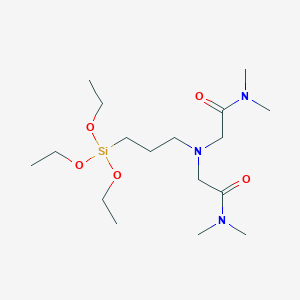
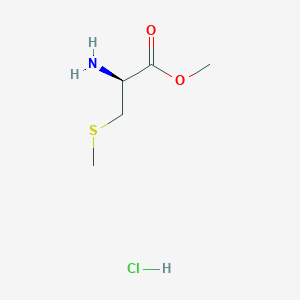


![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
